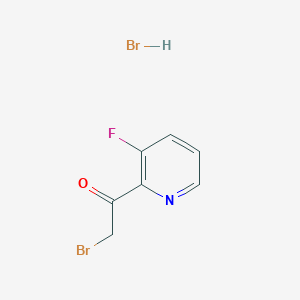

2-Bromo-1-(3-fluoro-pyridin-2-yl)-ethanone hydrobromide

説明

BenchChem offers high-quality 2-Bromo-1-(3-fluoro-pyridin-2-yl)-ethanone hydrobromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-1-(3-fluoro-pyridin-2-yl)-ethanone hydrobromide including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2-bromo-1-(3-fluoropyridin-2-yl)ethanone;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO.BrH/c8-4-6(11)7-5(9)2-1-3-10-7;/h1-3H,4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXATXGGOKCCMJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C(=O)CBr)F.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Br2FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Utilization of CAS 1044270-51-0 in Heterocyclic Drug Discovery: A Technical Guide

Executive Summary

In modern medicinal chemistry, the rapid assembly of privileged heterocyclic scaffolds relies heavily on the strategic selection of bifunctional building blocks. CAS 1044270-51-0 , chemically identified as 2-Bromo-1-(3-fluoropyridin-2-yl)ethanone , represents a highly versatile intermediate engineered for this exact purpose. By coupling the intense electrophilicity of an α -bromoketone with the tuned physicochemical properties of a 3-fluoropyridine ring, this molecule serves as a premier precursor for synthesizing thiazoles, imidazo[1,2-a]pyridines, and other nitrogen-dense pharmacophores.

As a Senior Application Scientist, I have structured this guide to move beyond basic safety data sheets, providing drug development professionals with a deep-dive into the mechanistic causality, structural logic, and self-validating experimental protocols required to maximize the utility of this compound in library synthesis and lead optimization.

Physicochemical Profiling & Structural Logic

Before deploying CAS 1044270-51-0 in the laboratory, one must understand the quantitative parameters that dictate its reactivity and handling requirements. The α -bromoketone moiety is a known lachrymator and potent alkylating agent, necessitating stringent engineering controls (fume hoods) and proper PPE during handling.

Table 1: Quantitative Physicochemical Profile

| Property | Value | Mechanistic Rationale / Implication |

| CAS Number | 1044270-51-0 | Unique registry identifier for procurement and inventory tracking. |

| Chemical Name | 2-Bromo-1-(3-fluoropyridin-2-yl)ethanone | Defines the dual-reactive topology ( α -bromo + 3-fluoropyridine). |

| Molecular Formula | C7H5BrFNO | High halogen content indicates potent electrophilicity and lachrymatory potential. |

| Molecular Weight | 218.02 g/mol | Low molecular weight ensures downstream derivatives remain within Lipinski's Rule of 5. |

| LogP (Estimated) | ~1.2 - 1.5 | The fluorine atom enhances lipophilicity compared to the des-fluoro analog, aiding membrane permeability. |

| Structural Class | α -Bromoketone | Prime substrate for nucleophilic substitution, condensation, and cross-coupling reactions. |

Mechanistic Reactivity & The Fluorine Advantage

The synthetic value of CAS 1044270-51-0 is driven by two distinct structural features:

1. The Electrophilic α -Bromoketone: The adjacent carbonyl group drastically lowers the LUMO of the carbon-bromine bond, making the α -carbon exceptionally susceptible to nucleophilic attack by amines, thioureas, and amidines.

2. The 3-Fluoropyridine Motif: The incorporation of fluorine at the 3-position is a deliberate design choice. Fluorine acts as an electronegative bioisostere that withdraws electron density from the pyridine nitrogen, lowering its pKa and modulating basicity [1]. Furthermore, fluorination at this position blocks cytochrome P450-mediated oxidation, enhancing metabolic stability, and can participate in orthogonal dipole interactions that lock the molecule's conformation during target binding[2].

Figure 1: Mechanistic pathway of the Hantzsch thiazole synthesis utilizing CAS 1044270-51-0.

Validated Experimental Workflows

To ensure reproducibility, the following protocols are designed as self-validating systems . Each step includes a mechanistic rationale (causality) and an in-process control to verify the reaction trajectory.

Workflow A: Hantzsch Thiazole Synthesis

Target: 4-(3-Fluoropyridin-2-yl)thiazol-2-amine derivatives. The Hantzsch thiazole synthesis is a cornerstone reaction for α -bromoketones. Foundational mechanistic studies confirm that the dehydration of the hydroxythiazoline intermediate is the rate-determining step, driven by the stabilization of a cationic transition state [3].

-

Step 1: Reagent Preparation

-

Action: Dissolve CAS 1044270-51-0 (1.0 eq) and a substituted thiourea (1.1 eq) in absolute ethanol (0.2 M concentration).

-

Causality: Absolute ethanol is selected as a protic solvent. The protic environment is critical for stabilizing the cationic transition state during the final dehydration step, accelerating aromatization.

-

-

Step 2: Cyclization

-

Action: Heat the reaction mixture to 70°C for 2-4 hours under a nitrogen atmosphere.

-

System Validation: The reaction progress is visually self-indicating. The initial S-alkylation releases hydrobromic acid (HBr), which protonates the highly basic aminothiazole product. This causes the product to crash out of the ethanol solution as a dense, microcrystalline hydrobromide salt. The appearance of this precipitate confirms successful cyclization.

-

-

Step 3: Workup & Free-Basing

-

Action: Cool to room temperature, filter the precipitate, and wash with cold ethanol. Partition the solid between ethyl acetate (EtOAc) and saturated aqueous NaHCO3.

-

Causality: The mild base (NaHCO3) neutralizes the hydrobromide salt without degrading the product, releasing the free base into the organic layer while partitioning water-soluble impurities into the aqueous phase.

-

Workflow B: Imidazo[1,2-a]pyridine Synthesis

Target: 2-(3-Fluoropyridin-2-yl)imidazo[1,2-a]pyridine derivatives.

Figure 2: Step-by-step experimental workflow for imidazo[1,2-a]pyridine synthesis.

-

Step 1: Condensation

-

Action: Combine CAS 1044270-51-0 (1.0 eq) and a 2-aminopyridine derivative (1.2 eq) in acetonitrile (MeCN). Add solid NaHCO3 (1.5 eq).

-

Causality: MeCN is a polar aprotic solvent that enhances the nucleophilicity of the exocyclic amine on 2-aminopyridine. NaHCO3 acts as an insoluble acid scavenger to neutralize HBr. Strong, soluble bases (like Et3N or NaOH) are strictly avoided as they trigger base-catalyzed degradation or Darzens-type self-condensation of the highly reactive α -bromoketone.

-

-

Step 2: Reflux & Monitoring

-

Action: Heat to 80°C for 6 hours.

-

System Validation: Monitor the reaction via LC-MS. The uncyclized intermediate will display a distinct [M+H]+ peak. Complete conversion is validated only when this peak disappears entirely, replaced by the [M+H-H2O]+ peak, indicating successful dehydration and aromatization of the imidazopyridine core.

-

-

Step 3: Isolation

-

Action: Filter the inorganic salts (NaBr, unreacted NaHCO3) directly from the warm reaction mixture. Concentrate the filtrate under reduced pressure.

-

Causality: Filtering while warm prevents the organic product from co-precipitating with the inorganic salts as the solution cools, thereby maximizing the isolated yield prior to silica gel chromatography.

-

Application Context: ADME & Target Binding

The integration of CAS 1044270-51-0 into a drug discovery pipeline is rarely accidental; it is driven by the need to optimize ADME (Absorption, Distribution, Metabolism, Excretion) profiles.

In the development of kinase inhibitors, the substitution of a standard pyridine ring with a 3-fluoropyridine motif has been proven to drastically improve oral exposure. For instance, in the optimization of MK2 inhibitors, the introduction of a fluorine atom improved passive permeability by a full log unit in PAMPA assays and significantly decreased in vivo clearance, leading to superior oral bioavailability [4]. Furthermore, in antiviral drug design—such as HIV Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)—the 3-fluoropyridine scaffold acts as a critical hydrogen bond acceptor, outperforming non-fluorinated analogs in both target affinity and selectivity [5].

By utilizing CAS 1044270-51-0, medicinal chemists can bypass multi-step late-stage fluorination, directly embedding this privileged, ADME-enhancing motif into their target libraries from step one.

References

-

Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers The Journal of Organic Chemistry (ACS Publications) URL:[Link]

-

Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

-

Stereochemical Control Factors in the Hantzsch Thiazole Synthesis: A Hammett Substitution Correlation Analysis Organic Letters (ACS Publications) URL:[Link]

-

Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure ACS Medicinal Chemistry Letters (ACS Publications) URL:[Link]

-

2,6-Di(arylamino)-3-fluoropyridine Derivatives as HIV Non-Nucleoside Reverse Transcriptase Inhibitors Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Electrophilic Substitution on 3-Fluoropyridine Derivatives: Mechanistic Pathways and Synthetic Protocols

Executive Summary

Pyridine scaffolds are notoriously resistant to classical electrophilic aromatic substitution (EAS). The electron-withdrawing nature of the nitrogen atom severely deactivates the ring, a problem that is exacerbated under acidic conditions due to nitrogen protonation. The introduction of a fluorine atom at the C3 position creates a complex electronic dichotomy: an inductive electron-withdrawing effect (-I) that further depletes ring electron density, coupled with a resonance-donating effect (+R) that attempts to direct electrophiles to the ortho (C2, C4) and para (C6) positions.

For drug development professionals and synthetic chemists, functionalizing 3-fluoropyridine requires bypassing the highly unstable Wheland intermediate that classical EAS demands. This whitepaper details three field-proven mechanistic interventions—N-Oxide Activation , Zincke Imine Intermediates , and Directed ortho-Metalation (DoM) —providing the causality behind these strategies and self-validating protocols for their execution.

Mechanistic Causality & Activation Strategies

The Failure of Direct EAS

The transition state for direct EAS on a pyridine ring requires the formation of a cationic Wheland intermediate. If the positive charge localizes on the electronegative nitrogen, the intermediate is highly destabilized. While the C3 position inherently avoids this localization, 3-fluoropyridine is already substituted there. The fluorine's +R effect attempts to stabilize electrophilic attack at C2, C4, and C6; however, the overarching electron deficiency of the ring means that classical EAS (e.g., direct nitration or halogenation) often fails, resulting in poor yields, harsh required conditions (>100°C), and complex regioisomeric mixtures[1].

N-Oxide Activation

To overcome this deactivation, oxidation of the pyridine nitrogen generates an N-oxide. This modification significantly increases the electron density of the ring via back-donation from the oxygen lone pairs, effectively turning an electron-deficient ring into an electron-rich one. Mechanistically, the directing effect of the N-oxide group predominates over the fluorine atom[2]. In 3-fluoropyridine N-oxide, the synergistic directing effects of the N-oxide and the 3-fluoro substituent strongly and exclusively favor C4-substitution, making this the premier route for nitration[2].

The Zincke Imine Breakthrough

A modern breakthrough for halogenation involves temporarily abolishing the aromaticity of the pyridine ring altogether. By reacting 3-fluoropyridine with triflic anhydride ( Tf2O ) and a secondary amine, the ring opens to form an acyclic, electron-rich azatriene known as a Zincke imine. This intermediate undergoes facile electrophilic halogenation under exceptionally mild conditions. Subsequent heat treatment with ammonia forces a condensation and ring closure, regenerating the aromatic system with the halogen installed[1].

Organometallic Electrophilic Substitution (DoM)

When classical EAS is entirely unviable, organometallic approaches bypass the Wheland intermediate. Directed ortho-metalation (DoM) utilizes strong bases to selectively deprotonate the ring. The regioselectivity is highly dependent on the steric bulk of the base and the coordinating ability of the solvent. For example, lithium diisopropylamide (LIDA) in THF deprotonates the C5 position, whereas lithium tetramethylpiperidide (LTMP) in poorly coordinating diethyl ether (DEE) targets the C2 position due to the inductive and chelating effects of the fluorine atom[3].

Activation strategies and regiochemical outcomes for 3-fluoropyridine EAS.

Quantitative Data: Regioselectivity and Yield Comparisons

The following table summarizes the operational parameters, regiochemical outcomes, and typical yields for the functionalization of 3-fluoropyridine derivatives.

| Strategy | Electrophile | Reagents / Conditions | Favored Position | Typical Yield (%) |

| Direct EAS | Nitronium ( NO2+ ) | HNO3 , H2SO4 , >100°C | Mixtures | < 20% |

| N-Oxide Activation | Nitronium ( NO2+ ) | HNO3 , H2SO4 , 90°C | C4 | 60 - 75% |

| Zincke Imine | Halogen ( I+ , Br+ ) | 1. Tf2O , amine 2. NIS/NBS, RT | C2 / C6 | 45 - 65% |

| DoM (LTMP/DEE) | Various (e.g., I2 , CO2 ) | LTMP, Diethyl Ether, -78°C | C2 | 70 - 85% |

| DoM (LIDA/THF) | Various (e.g., I2 , CO2 ) | LIDA, THF, -75°C | C5 | 70 - 85% |

Self-Validating Experimental Protocols

Protocol A: Two-Step Halogenation via Zincke Imine Intermediate

Field-Proven Insight: While one-pot Zincke imine halogenations work for many pyridines, the one-pot iodination of 3-fluoropyridine specifically yields poor results. Reverting to a two-step process where the intermediate Zincke imine is isolated is strictly recommended to obtain higher overall yields[1].

-

N-Activation & Ring Opening: Dissolve 3-fluoropyridine (1.0 equiv) in anhydrous CH2Cl2 at -78°C under an N2 atmosphere. Add trifluoromethanesulfonic anhydride ( Tf2O , 1.1 equiv) dropwise. Stir for 15 minutes to form the highly reactive NTf-pyridinium salt.

-

Amine Addition: Slowly add a secondary amine (e.g., diisobutylamine, 2.5 equiv). Warm the reaction to room temperature and stir for 2 hours.

-

Isolation: Quench with saturated aqueous NaHCO3 , extract with CH2Cl2 , and concentrate. Purify the Zincke imine via short-path silica gel chromatography.

-

Self-Validation Check: The successful formation of the acyclic Zincke imine is visually confirmed by a deep red/orange color.

-

-

Electrophilic Halogenation: Dissolve the isolated Zincke imine in CH3CN . Add N-iodosuccinimide (NIS, 1.2 equiv) and stir at room temperature for 4 hours. The electron-rich nature of the azatriene allows EAS to occur without Lewis acid catalysis.

-

Ring Closure: Add ammonium acetate ( NH4OAc , 5.0 equiv) and heat to 80°C for 12 hours. The acyclic intermediate undergoes condensation and re-aromatization.

-

Self-Validation Check: Monitor the disappearance of the deep red color. Re-aromatization is confirmed via 1H NMR by the return of sharp, downfield aromatic signals (>8.0 ppm).

-

Zincke imine-mediated electrophilic halogenation workflow for 3-fluoropyridine.

Protocol B: Regioselective Nitration via N-Oxide Activation

Field-Proven Insight: The N-oxide group dominates the directing effect, overriding the fluorine atom to direct nitration exclusively to the C4 position, preventing the formation of intractable mixtures[2].

-

N-Oxidation: Dissolve 3-fluoropyridine in glacial acetic acid. Add 30% aqueous H2O2 (1.5 equiv) and heat at 70°C for 12 hours. Remove the solvent under reduced pressure to isolate 3-fluoropyridine N-oxide.

-

Self-Validation Check: The presence of the N-oxide is confirmed by a significant upfield shift of the C2 and C6 protons in 1H NMR compared to the parent pyridine.

-

-

Nitration: Dissolve the N-oxide in concentrated H2SO4 at 0°C. Slowly add fuming HNO3 (2.0 equiv) dropwise to control the exotherm.

-

Heating: Gradually warm the mixture to 90°C and stir for 4 hours. The strong electron-donating effect of the N-oxide oxygen stabilizes the Wheland intermediate specifically at C4.

-

Workup: Pour the cooled mixture over crushed ice. Neutralize carefully with aqueous NH4OH to pH 7. Extract with chloroform ( CHCl3 ).

-

Deoxygenation (Optional): To obtain 3-fluoro-4-nitropyridine, treat the N-oxide with phosphorus trichloride ( PCl3 ) in ethyl acetate at 0°C.

-

Self-Validation Check: Post-nitration, the complete disappearance of the C4 proton signal in the NMR spectrum confirms absolute regioselectivity.

-

Conclusion

Electrophilic substitution on 3-fluoropyridine derivatives necessitates a fundamental departure from classical EAS paradigms. By manipulating the electronic structure of the pyridine ring—either through N-oxidation to enhance nucleophilicity, Zincke imine formation to temporarily abolish aromaticity, or DoM to bypass the Wheland intermediate entirely—chemists can achieve high regioselectivity and excellent yields on an otherwise highly recalcitrant scaffold.

References

- Title: Halogenation of the 3-position of pyridines through Zincke imine intermediates Source: NIH / PMC URL

- Title: Syntheses of Heterocyclic Compounds. Part X.

- Title: Pyridine Elaboration Through Organometallic Intermediates: Regiochemical Control and Completeness Source: ResearchGate URL

Sources

- 1. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 374. Syntheses of heterocyclic compounds. Part X. Halogen substituted N-oxides - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

The Electrophilic Architecture of α-Bromo Ketones: A Senior Application Scientist’s Guide to Reactivity and Synthetic Workflows

Executive Summary

In the landscape of modern organic synthesis and drug development, α-bromo ketones stand out as exceptionally versatile building blocks. Characterized by a bromine atom attached to the carbon adjacent to a carbonyl group, this structural motif presents a unique dual-activation system. The synergistic electron-withdrawing effects of the carbonyl oxygen and the halogen leaving group render the α-carbon highly electrophilic[1]. As a Senior Application Scientist, I have designed this whitepaper to move beyond theoretical overviews, providing researchers with an in-depth mechanistic analysis and self-validating experimental protocols for deploying α-bromo ketones in complex molecular constructions.

Mechanistic Causality: The Dual-Activation Paradigm

The reactivity of α-bromo ketones is fundamentally governed by the adjacent carbonyl group. The carbonyl not only lowers the LUMO (Lowest Unoccupied Molecular Orbital) energy of the adjacent carbon-bromine bond, making it highly susceptible to nucleophilic attack (SN2), but it also significantly increases the acidity of the α'-protons[1]. This dual nature allows the molecule to act either as a potent electrophile or as an enolizable precursor, depending on the reaction conditions.

Understanding this causality is critical for controlling regioselectivity. For instance, soft nucleophiles (like thiols or thioamides) will preferentially attack the α-carbon via an SN2 pathway, while hard bases (like alkoxides) will preferentially deprotonate the α'-carbon to form an enolate, triggering skeletal rearrangements[2].

Core Synthetic Transformations

Heterocycle Construction: The Hantzsch Thiazole Synthesis

Thiazole rings are ubiquitous in antimicrobial agents and kinase inhibitors. The Hantzsch thiazole synthesis leverages the electrophilicity of α-bromo ketones by reacting them with thioamides (e.g., thiourea)[3].

Causality of the Pathway: The reaction initiates with S-alkylation rather than N-alkylation. Sulfur is a highly polarizable, "soft" nucleophile, making its attack on the soft electrophilic α-carbon kinetically favored[3]. This forms an isothiouronium intermediate. The subsequent intramolecular cyclization is thermodynamically driven by the formation of a stable, aromatic thiazole ring following dehydration[3].

Workflow and mechanistic stages of the Hantzsch Thiazole Synthesis.

Skeletal Rearrangements: The Favorskii Rearrangement

When treated with a base, enolizable α-bromo ketones undergo the Favorskii rearrangement to form carboxylic acids or esters[2].

Causality of the Pathway: The base abstracts an acidic α'-proton to form an enolate. This enolate undergoes an intramolecular SN2 displacement of the bromide ion, generating a highly strained cyclopropanone intermediate[2]. To relieve this ring strain, the nucleophile (base) attacks the carbonyl carbon, cleaving the ring. The direction of ring cleavage is strictly governed by thermodynamic control: the carbon-carbon bond breaks in the direction that yields the more stable (less substituted) carbanion[2]. In cyclic α-bromo ketones, such as 2-bromocyclobutanone, this mechanism reliably forces a ring contraction[4].

Mechanistic pathway of the Favorskii Rearrangement via cyclopropanone.

Metal-Mediated Reformatsky-Type Reactions

Beyond simple substitutions, α-bromo ketones participate in carbon-carbon bond-forming events. Using Samarium(II) iodide (SmI₂), chiral nonracemic α-bromo-α'-sulfinyl ketones react with aldehydes in a Reformatsky-type addition[5]. The causality of the high syn-diastereoselectivity observed in these reactions stems from the rigid, chelated samarium enolate transition state, which strictly dictates the facial approach of the aldehyde[5].

Quantitative Reaction Profiles

To aid in synthetic planning, the following table summarizes the quantitative data, expected yields, and stereochemical outcomes of the primary α-bromo ketone reaction pathways.

| Reaction Pathway | Reagents & Catalysts | Primary Intermediate | Typical Yield Range | Regio-/Stereochemical Outcome |

| Nucleophilic Substitution (SN2) | Amines, Thiols, Alkoxides | Transition State Complex | 75% – 95% | Inversion of configuration at α-carbon[1] |

| Hantzsch Thiazole Synthesis | Thioamides, EtOH (reflux) | Isothiouronium Salt | 80% – 90% | Highly regiospecific cyclization[3] |

| Favorskii Rearrangement | NaOMe/MeOH or NaOH/H₂O | Cyclopropanone | 60% – 85% | Thermodynamic control (stable carbanion)[2] |

| Reformatsky-Type Addition | SmI₂, Aldehydes, THF | Samarium Enolate | 70% – 88% | Excellent syn-diastereoselectivity[5] |

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . Each step includes built-in physical or analytical checkpoints to confirm the reaction trajectory before proceeding.

Protocol A: Self-Validating Hantzsch Thiazole Synthesis

Target: Synthesis of 2-Amino-4-ethyl-5-methylthiazole from 2-Bromopentan-3-one[3].

-

Reagent Solubilization: Dissolve thiourea (1.2 eq) in absolute ethanol.

-

Causality: Ethanol provides the optimal dielectric constant to dissolve both the polar thioamide and the organic ketone, while its 78°C boiling point is ideal for driving the subsequent dehydration.

-

-

Kinetic S-Alkylation: Add 2-bromopentan-3-one (1.0 eq) dropwise at room temperature under vigorous stirring.

-

Validation Checkpoint: Monitor for a mild exothermic reaction. TLC (Hexane/EtOAc 3:1) should show the rapid disappearance of the α-bromo ketone spot and the appearance of a baseline-hugging intermediate (the isothiouronium salt).

-

-

Thermodynamic Cyclization: Attach a reflux condenser and heat the mixture to 80°C for 3 hours.

-

Causality: Thermal energy is required to overcome the activation barrier for intramolecular amine attack on the carbonyl and the subsequent loss of water.

-

-

Product Precipitation: Cool the reaction mixture to 0°C in an ice bath.

-

Validation Checkpoint: A crystalline precipitate must form. This is the hydrobromide salt of the target thiazole.

-

-

Free-Base Isolation: Filter the solid and resuspend in saturated aqueous NaHCO₃.

-

Validation Checkpoint: CO₂ evolution (bubbling) will occur. Once bubbling ceases, check the aqueous layer with pH paper; it must read between 7.5 and 8.0 to confirm complete conversion to the free base. Extract with dichloromethane and concentrate in vacuo.

-

Protocol B: Self-Validating Favorskii Ring Contraction

Target: Synthesis of Methyl Cyclopropanecarboxylate derivatives from 2-Bromocyclobutanone[4].

-

Anhydrous Base Preparation: Prepare a 1.5 M solution of Sodium Methoxide (NaOMe) in strictly anhydrous Methanol under an Argon atmosphere.

-

Causality: The presence of trace water will lead to competitive hydroxide attack, yielding the carboxylic acid instead of the desired methyl ester.

-

-

Controlled Deprotonation: Cool the base solution to -10°C. Add 2-bromocyclobutanone (1.0 eq) dropwise over 30 minutes.

-

Causality: Low temperatures suppress uncontrolled aldol condensations and polymerization, favoring the kinetic deprotonation of the α'-carbon.

-

-

Cyclopropanone Formation & Cleavage: Allow the reaction to slowly warm to room temperature and stir for 2 hours.

-

Validation Checkpoint: The previously clear solution will become distinctly cloudy, and a white precipitate (NaBr) will form. This physical change confirms the successful intramolecular SN2 displacement and subsequent ring opening.

-

-

Quenching & Analysis: Quench the reaction with 1M HCl until pH 6 is reached. Extract with diethyl ether.

-

Validation Checkpoint: Analyze the organic layer via GC-MS. The chromatogram must show a mass shift corresponding to the loss of bromine and the addition of the methoxy group, confirming the skeletal contraction from a 4-membered to a 3-membered ring.

-

Conclusion

The reactivity of α-bromo ketones is a masterclass in functional group synergy. By understanding the causality behind their electrophilicity and enolization potential, organic chemists can precisely direct these molecules toward substitution, heterocycle formation, or complex skeletal rearrangements. Adhering to self-validating protocols ensures that these highly reactive intermediates are harnessed safely and efficiently in the pursuit of novel therapeutics and advanced materials.

References

- In-Depth Technical Guide to α-Bromo Ketones: Synthesis, Reactivity, and Applications in Drug Discovery Source: Benchchem URL

- Application of 2-Bromopentan-3-one in Medicinal Chemistry: Synthesis of Bioactive Heterocycles Source: Benchchem URL

- What is Favorskii Rearrangement Reaction ?

- Reformatsky-Type Reaction of Chiral Nonracemic α-Bromo-α'-sulfinyl Ketones with Aldehydes.

- 2-Bromocyclobutanone | Covalent Inhibitor Research Source: Benchchem URL

Sources

Targeted Covalent Inhibition via 2-Bromo-Ethanone Scaffolds: Mechanistic Insights and Therapeutic Applications

Introduction: Engineering Molecular Interventions

In the landscape of modern drug discovery, targeted covalent inhibitors (TCIs) have transitioned from being viewed as toxicological liabilities to highly sought-after precision therapeutics. As application scientists, our goal is to engineer molecular interventions that balance potent target engagement with stringent selectivity. The 2-bromo-ethanone (α-bromo ketone) scaffold represents a highly tunable, electrophilic "warhead" capable of forming irreversible covalent bonds with specific nucleophilic residues—primarily active-site cysteines—across a diverse array of pathogenic targets[1].

This technical guide dissects the mechanistic causality, therapeutic applications, and self-validating experimental workflows required to successfully deploy 2-bromo-ethanone compounds in drug development.

Mechanistic Foundation: The Alpha-Bromo Ketone Warhead

The utility of 2-bromo-ethanones stems from their precisely calibrated reactivity. Unlike traditional Michael acceptors (e.g., acrylamides) that rely on conjugate addition, α-bromo ketones operate via an SN2 nucleophilic substitution mechanism[2].

Causality of Reactivity: The adjacent carbonyl group exerts a strong electron-withdrawing effect, significantly increasing the polarity of the carbon-bromine bond[3]. This renders the α-carbon highly electrophilic. When positioned within the microenvironment of an enzyme's active site, the lowered pKa of a catalytic cysteine residue generates a highly nucleophilic thiolate anion. The thiolate attacks the electrophilic α-carbon, displacing the bromide leaving group to form a stable, irreversible thioether bond[2].

We specifically favor the bromo derivative over chloro (often too unreactive, leading to poor target engagement) or iodo (often too reactive, leading to off-target toxicity and poor aqueous stability).

Mechanistic pathway of covalent inhibition by 2-bromo-ethanones targeting active site cysteines.

Key Therapeutic Targets & Biological Applications

The versatility of the 2-bromo-ethanone scaffold allows it to be functionalized into diverse architectures, addressing targets across oncology and infectious diseases.

A. Oncology: Metabolic Targeting and Anti-Metastasis

-

Phosphoglycerate Dehydrogenase (PHGDH): PHGDH is overexpressed in various tumors, driving serine biosynthesis essential for cancer cell proliferation. Researchers have successfully utilized 2-bromo-ethanone precursors to synthesize α-ketothioamide derivatives that act as potent, irreversible covalent inhibitors of PHGDH[4].

-

Metastatic Cell Migration: The condensation of 2-bromo-1-phenylethanone with thiourea yields thiazole derivatives that have demonstrated a profound ability to block cancer cell migration (60–86% inhibition) without exhibiting general cellular toxicity, offering a targeted approach to halting metastasis[5].

B. Infectious Diseases: Bacterial and Viral Inhibition

-

Bacterial MurA: Bromo-cyclobutenaminones target the bacterial enzyme MurA by covalently modifying the active site cysteine residue (Cys115). The bromine atom acts as the crucial leaving group for this irreversible inactivation[2].

-

Hepatitis C Virus (HCV): Cyclization reactions utilizing 2-bromo-1-phenylethanone have generated novel quinoxalin-2(1H)-one derivatives that serve as potent inhibitors of HCV replication, achieving micromolar efficacy with high selectivity indices[6].

Quantitative Data Presentation

To contextualize the efficacy of these compounds, the following table summarizes key quantitative metrics across different therapeutic targets derived from 2-bromo-ethanone scaffolds.

| Therapeutic Target | Compound Class / Derivative | Indication | Key Efficacy Metric | Selectivity / Notes |

| PHGDH | α-Ketothioamides | Breast Cancer | IC₅₀ = 6.6 – 21.0 μM | Covalent, irreversible inhibition confirmed via rapid dilution[4]. |

| HCV Replicon | Quinoxalin-2(1H)-ones | Hepatitis C | EC₅₀ = 1.19 – 1.82 μM | High selectivity index (SI up to 37.4)[6]. |

| Cancer Cell Migration | Thiazole Derivatives | Metastatic Cancers | 60–86% Migration Inhibition | Non-cytotoxic to healthy cells; targets motility pathways[5]. |

| MurA | Bromo-cyclobutenaminones | Bacterial Infection | Complete Inactivation | Specific targeting of Cys115[2]. |

Experimental Workflows: Self-Validating Protocols

Scientific integrity requires that our protocols do not just generate data, but actively validate their own success or failure. Below are the detailed methodologies for synthesizing these probes and validating their covalent nature.

Protocol 1: Synthesis of Thiazole Derivatives via Condensation-Cyclization

Rationale: We utilize a condensation-cyclization reaction between 2-bromo-1-phenylethanone and thiourea because the electrophilic α-carbon and the adjacent carbonyl provide a perfect dual-reactivity center for forming the 5-membered thiazole ring[5].

Step-by-Step Methodology:

-

Preparation: Dissolve 1.0 equivalent of 2-bromo-1-phenylethanone in absolute ethanol. Causality: Absolute ethanol is chosen to ensure solubility of both reactants while providing a protic environment that stabilizes the transition state.

-

Reagent Addition: Add 1.1 equivalents of thiourea to the solution.

-

Reflux: Heat the mixture to reflux (approx. 78°C) under continuous stirring for 2–4 hours.

-

Self-Validation Checkpoint 1 (Reaction Monitoring): Monitor via Thin Layer Chromatography (TLC). The disappearance of the UV-active 2-bromo-1-phenylethanone spot confirms the consumption of the starting material.

-

Isolation: Cool the mixture to room temperature. Neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to precipitate the free base of the 2-amino-4-phenylthiazole.

-

Purification: Filter the precipitate, wash with cold distilled water, and recrystallize from ethanol to achieve >95% purity.

-

Self-Validation Checkpoint 2 (Structural Confirmation): Perform ¹H NMR and High-Resolution Mass Spectrometry (HRMS). The absence of the α-CH₂ protons (typically around ~4.4 ppm) and the appearance of the thiazole ring proton confirm successful cyclization.

Protocol 2: Validation of Irreversible Covalent Engagement

Rationale: To prove that a 2-bromo-ethanone derivative is a covalent inhibitor, we must demonstrate that the enzyme-inhibitor complex does not dissociate upon removal of excess inhibitor[4]. We pair a Rapid Dilution Assay (functional validation) with Intact Mass Spectrometry (structural validation) to create a closed-loop, self-validating system.

Step-by-Step Methodology:

-

Incubation: Incubate the target enzyme (e.g., PHGDH) at 100x the final assay concentration with a saturating concentration of the 2-bromo-ethanone inhibitor (e.g., 10x IC₅₀) for 60 minutes at 37°C.

-

Rapid Dilution: Dilute the incubation mixture 100-fold into the assay buffer containing the necessary cofactors (e.g., NAD⁺) and fluorogenic substrate. Causality: A 100-fold dilution drops the free inhibitor concentration well below its IC₅₀.

-

Activity Monitoring (Self-Validation Checkpoint 1): Measure the enzymatic reaction rate. If the compound is a reversible inhibitor, enzymatic activity will rapidly recover. If it is a true covalent inhibitor, the activity will remain suppressed (near 0%)[4].

-

Intact Protein MS: In parallel, take an aliquot of the undiluted enzyme-inhibitor complex and subject it to LC-MS (Time-of-Flight).

-

Adduct Mapping (Self-Validation Checkpoint 2): Observe the mass shift. The intact protein mass should increase by the exact molecular weight of the inhibitor minus the mass of the leaving group (bromine). Subsequent trypsin digestion and MS/MS peptide mapping will pinpoint the exact cysteine residue modified, proving the SN2 mechanism.

Self-validating experimental workflow for confirming irreversible covalent target engagement.

References

-

BenchChem Technical Support Team. 2-Bromo-2'-acetonaphthone | 613-54-7: The Alpha-Bromo Ketone in 2-Bromo-2'-acetonaphthone: A Comprehensive Technical Guide to its Reactivity and Synthetic Utility. Benchchem. 1

-

Lu, Y., et al. Discovery of a Series of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. NIH/PMC. 5

-

BenchChem Technical Support Team. 2-Bromocyclobutanone | Covalent Inhibitor Research. Benchchem. 2

-

Wang, X., et al. Quinoxalin-2(1H)-One Derivatives As Inhibitors Against Hepatitis C Virus. ACS Publications.6

-

Spennacchio, A., et al. α-Ketothioamide Derivatives: A Promising Tool to Interrogate Phosphoglycerate Dehydrogenase (PHGDH). Journal of Medicinal Chemistry, ACS Publications. 4

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. 4-[(2-Bromoacetyl)amino]-N-methylbenzamide | 1138443-67-0 | Benchchem [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Discovery of a Series of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

stability and degradation of bromoacetyl pyridine compounds

An In-Depth Technical Guide to the Stability and Degradation of Bromoacetyl Pyridine Compounds

Foreword: The Double-Edged Sword of Reactivity

Bromoacetyl pyridine compounds are invaluable reagents and structural motifs in modern drug discovery and organic synthesis. Their utility stems from a precisely engineered reactivity profile, featuring a highly electrophilic α-carbon positioned between a carbonyl group and a bromine leaving group, all influenced by the electron-withdrawing nature of the pyridine ring.[1][2] This same reactivity, however, makes these molecules susceptible to a variety of degradation pathways. Understanding the chemical stability of bromoacetyl pyridines is not merely an academic exercise; it is a critical prerequisite for developing robust synthetic routes, ensuring the quality of active pharmaceutical ingredients (APIs), and designing stable drug products. This guide provides a comprehensive exploration of the factors governing the stability of these compounds, offering field-proven methodologies for their assessment and practical insights for their handling and storage.

The Core of Instability: Understanding the Degradation Pathways

The degradation of a bromoacetyl pyridine derivative is primarily dictated by the chemistry of the α-bromo ketone functional group. The principal pathways of concern are hydrolysis, nucleophilic attack, photolysis, and thermolysis.[3]

Hydrolytic Degradation: The Ubiquitous Threat of Water

Hydrolysis is arguably the most common degradation pathway, as even trace amounts of water can initiate the reaction.[3] The process involves the nucleophilic substitution of the bromide ion by water or a hydroxide ion, yielding the corresponding hydroxyacetyl pyridine.

-

Mechanism: The reaction typically proceeds via an SN2 mechanism, where water or hydroxide attacks the electrophilic α-carbon, displacing the bromide. In highly polar solvents or with sterically hindered substrates, an SN1 mechanism involving a carbocation intermediate may contribute.[4][5]

-

Causality of pH:

-

Base-Catalyzed Hydrolysis: Under basic conditions, the potent nucleophile, hydroxide ion (OH⁻), rapidly attacks the α-carbon, leading to swift degradation. The rate is typically first-order with respect to both the bromoacetyl pyridine and the hydroxide concentration.

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, which further increases the electrophilicity of the α-carbon, making it more susceptible to attack by the weaker nucleophile, water.

-

Neutral Hydrolysis: At neutral pH, water itself acts as the nucleophile. This process is generally much slower than its acid- or base-catalyzed counterparts.

-

The primary degradation product is the corresponding hydroxyacetyl pyridine, with hydrogen bromide as a byproduct. The generation of HBr can further catalyze degradation, creating an auto-catalytic loop.[6]

Photolytic Degradation: The Energy of Light

Exposure to light, particularly in the ultraviolet (UV) spectrum, can induce photochemical degradation.[3] This pathway is critical to consider for any drug substance or product that may be exposed to light during manufacturing, storage, or administration.[7]

-

Mechanism: The primary photochemical event is often the homolytic cleavage of the carbon-bromine (C-Br) bond, which is the weakest bond in the acetyl side chain. This generates a radical pair.[8] These highly reactive radical intermediates can then undergo a variety of secondary reactions, including:

-

Hydrogen Abstraction: The ketyl radical can abstract a hydrogen atom from the solvent or another molecule to form acetylpyridine.

-

Dimerization: Radicals can combine to form dimeric impurities.

-

Rearrangement: Photoinduced 1,2-bromine shift reactions have been observed in some α-bromo ketones, leading to the formation of isomeric impurities.[8]

-

-

The Pyridine Ring: The pyridine ring itself can absorb UV light and undergo more complex photochemical reactions, although this often requires higher energy or specific photocatalysts.[9][10]

Thermal Degradation: The Impact of Heat

While many bromoacetyl pyridine salts exhibit relatively high melting points, they can decompose at elevated temperatures, even below their melting point.[3] Thermal stress is a key parameter evaluated during forced degradation studies to simulate the potential impact of heat during manufacturing (e.g., drying) or improper storage.[11]

-

Mechanism: Thermal degradation can initiate the same C-Br bond cleavage seen in photolysis. In the solid state or concentrated solutions, intermolecular reactions can occur. The decomposition can release toxic and corrosive vapors, including hydrogen bromide (HBr) and nitrogen oxides (NOₓ).[3][12]

-

Causality: The input of thermal energy increases molecular vibrations, and if sufficient energy is supplied to overcome the bond dissociation energy of the weakest bond (C-Br), fragmentation occurs.

Nucleophilic Attack: The Reactivity Engine

The high reactivity of bromoacetyl pyridines with nucleophiles is the very reason they are such useful synthetic intermediates.[2][13][14] However, this also means they are highly susceptible to degradation by any nucleophilic species present in a formulation or process, including excipients, counter-ions, or other APIs.

-

Common Nucleophiles: Amines, thiols, and alcohols are common functional groups in pharmaceutical excipients that can readily react with bromoacetyl pyridines to form covalent adducts.

-

Mechanism: The reaction is a classic SN2 substitution at the α-carbon. The rate and likelihood of this degradation pathway depend on the nucleophilicity of the attacking species and the steric environment around the electrophilic center.[15]

A Framework for Stability Assessment: The Forced Degradation Study

To proactively identify potential degradation products and establish the intrinsic stability of a bromoacetyl pyridine compound, a forced degradation (or stress testing) study is essential.[11][16] This involves subjecting the compound to conditions more severe than those used for accelerated stability testing.[11] The goal is to achieve a target degradation of 5-20%, which is sufficient to detect and identify impurities without destroying the molecule entirely.[17] This study is a cornerstone for developing and validating a stability-indicating analytical method, as mandated by ICH guidelines.[7][11][18]

Designing the Study: A Multi-Condition Approach

A comprehensive forced degradation study should evaluate all key degradation pathways. The following table outlines a typical set of conditions.

| Stress Condition | Stress Agent & Typical Conditions | Primary Degradation Pathway Targeted |

| Acid Hydrolysis | 0.1 M HCl; Room Temperature to 60°C | Hydrolysis |

| Base Hydrolysis | 0.1 M NaOH; 0°C to Room Temperature | Hydrolysis |

| Oxidative | 3% H₂O₂; Room Temperature | Oxidation |

| Thermal (Solid) | 80°C (or 20°C below melting point) | Thermolysis |

| Thermal (Solution) | 60°C in purified water or relevant solvent | Thermolysis, Hydrolysis |

| Photolytic (Solid) | ICH Q1B compliant light exposure: Overall illumination ≥ 1.2 million lux hours; Integrated near UV exposure ≥ 200 watt hours/m² | Photolysis |

| Photolytic (Solution) | Same as solid, using a quartz cuvette or suitable transparent container | Photolysis |

Note: Conditions should be adjusted based on the known reactivity of the specific compound to achieve the target degradation level.

Visualizing the Workflow

A logical workflow is critical for a successful and compliant forced degradation study.

Caption: Workflow for a Forced Degradation Study.

Field-Proven Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for conducting forced degradation studies on a bromoacetyl pyridine compound.

Protocol: Acid/Base Forced Degradation

Objective: To assess hydrolytic stability under acidic and basic conditions.

-

Preparation:

-

Prepare stock solutions of the bromoacetyl pyridine API at 1.0 mg/mL in a suitable organic solvent (e.g., acetonitrile).

-

Prepare stress agents: 0.1 M HCl and 0.1 M NaOH.

-

-

Stress Application (Base):

-

In a volumetric flask, add an aliquot of the API stock solution.

-

Add an equal volume of 0.1 M NaOH. Note: Perform this in an ice bath to control initial rapid degradation if necessary.

-

Allow to stand at room temperature. Monitor every 5-15 minutes initially.

-

-

Stress Application (Acid):

-

In a separate volumetric flask, add an aliquot of the API stock solution.

-

Add an equal volume of 0.1 M HCl.

-

Place the flask in a water bath at 60°C. Monitor every 1-2 hours.

-

-

Sampling and Quenching:

-

Once ~10% degradation is observed (or at a pre-defined time point), withdraw an aliquot of the stressed solution.

-

Immediately neutralize the aliquot by adding an equimolar amount of the corresponding acid or base (e.g., quench the NaOH sample with 0.1 M HCl).

-

Dilute the neutralized sample with mobile phase to the target analytical concentration (e.g., 0.1 mg/mL).

-

-

Analysis:

-

Analyze the sample immediately using a validated stability-indicating HPLC method.

-

Analyze a control sample (unstressed API) and a blank (stressed placebo/solvent) for comparison.

-

Protocol: Oxidative Forced Degradation

Objective: To assess stability against oxidation.

-

Preparation:

-

Prepare a 1.0 mg/mL stock solution of the API in acetonitrile or a similar non-reactive solvent.

-

Use a 3% solution of hydrogen peroxide (H₂O₂).

-

-

Stress Application:

-

In a volumetric flask protected from light, combine an aliquot of the API stock solution with an equal volume of 3% H₂O₂.

-

Allow the solution to stand at room temperature. Monitor every 1-2 hours.

-

-

Sampling:

-

Once target degradation is achieved, withdraw an aliquot.

-

Dilute immediately with mobile phase to the target analytical concentration. Note: Quenching is often not necessary as dilution slows the reaction, but if needed, a small amount of sodium sulfite solution can be used.

-

-

Analysis:

-

Analyze via HPLC, comparing against control and blank samples.

-

Protocol: Photostability Study

Objective: To assess stability upon exposure to light, following ICH Q1B guidelines.[7]

-

Sample Preparation (Solid State):

-

Spread a thin layer of the solid API powder in a shallow, transparent dish (e.g., petri dish).

-

Prepare a "dark" control sample by wrapping an identical dish completely in aluminum foil.

-

-

Sample Preparation (Solution State):

-

Prepare a solution of the API in a suitable solvent (e.g., water:acetonitrile) in a chemically inert, transparent container (e.g., quartz flask).

-

Prepare a "dark" control of the same solution wrapped in aluminum foil.

-

-

Stress Application:

-

Place all samples (light-exposed and dark controls) in a photostability chamber.

-

Expose the samples to a light source conforming to ICH Q1B, delivering a total illumination of not less than 1.2 million lux-hours and an integrated near-UV energy of not less than 200 watt-hours per square meter.

-

-

Analysis:

-

After exposure, dissolve/dilute the solid and solution samples to the target analytical concentration.

-

Analyze all samples (light-exposed and dark controls) via HPLC. Compare the results to identify light-specific degradants.

-

Analytical Integrity: The Stability-Indicating Method

The cornerstone of any stability study is the analytical method. A stability-indicating method (SIM) is a validated analytical procedure that can accurately quantify the decrease in the amount of the active ingredient due to degradation and separate its degradation products.[19]

-

Preferred Technique: High-Performance Liquid Chromatography (HPLC) with UV or Photodiode Array (PDA) detection is the industry standard.[19][20][21] PDA detection is particularly powerful as it can be used for peak purity analysis, helping to ensure that the main API peak is not co-eluting with a degradant.[17]

-

Method Development: Method development involves screening different columns, mobile phase compositions (pH, organic modifiers), and gradient profiles to achieve adequate separation between the parent peak and all process impurities and forced degradation products.

-

Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) is invaluable for identifying the structures of unknown degradation products by providing mass-to-charge ratio information.[22]

Mechanistic Insights and Data Interpretation

The data from a forced degradation study provides a roadmap of the molecule's vulnerabilities.

Visualizing Degradation

Caption: Major Degradation Pathways of Bromoacetyl Pyridine.

Key Interpretive Steps

-

Mass Balance: This is a critical self-validation check. The sum of the assay value (%) of the API and the levels (%) of all degradation products should ideally be between 98-102%.[16] A poor mass balance may indicate that some degradants are not being detected (e.g., they are volatile, retained on the column, or lack a UV chromophore).

-

Peak Purity: Assess the spectral purity of the main API peak in all stressed samples. A failing peak purity suggests co-elution and an inadequate analytical method.

-

Degradation Pathway Identification: Correlate the appearance of specific degradants with the stress condition applied. For example, the formation of hydroxyacetyl pyridine will be most significant under acid and base hydrolysis conditions.

Best Practices for Storage and Handling

Based on the inherent instability of bromoacetyl pyridine compounds, strict storage and handling procedures are required to maintain their purity and ensure safety.

-

Containers: Store in tightly sealed, light-resistant containers. For long-term storage, consider packaging with a desiccant or under an inert atmosphere (e.g., nitrogen or argon).[3]

-

Temperature: Store in a cool, dry, and well-ventilated area, away from sources of heat. Refrigeration (2-8°C) is often recommended.[3][14]

-

Avoid Incompatibilities: Keep away from moisture, direct sunlight, strong bases, oxidizing agents, and nucleophilic substances.[3]

-

Personal Protective Equipment (PPE): Due to their irritant nature, always handle bromoacetyl pyridine compounds in a well-ventilated area (fume hood) using appropriate PPE, including gloves, safety glasses, and a lab coat.[3]

By understanding the fundamental chemistry of these reactive molecules and applying the rigorous, systematic approach outlined in this guide, researchers and drug development professionals can effectively manage the challenges of their instability, ensuring the quality and integrity of their work from the lab bench to the final product.

References

- ICH Guidelines: Drug Stability Testing Essentials. (2025). AMSbiopharma.

- ICH Q1 guideline on stability testing of drug substances and drug products. (2025). European Medicines Agency.

- Quality Guidelines. (n.d.). ICH.

- ICH guidelines for stability studies. (n.d.). SlideShare.

- Stability and Decomposition of 3-Bromoacetylpyridine HBr Under Industrial. (2025). Sarex.

- Microbial and Solar Photocatalytic Degradation of Pyridine. (2023). Engineered Science Publisher.

- Microbial Degradation of Pyridine and Pyridine Derivatives. (n.d.).

- ICH Q1A (R2) Stability testing of new drug substances and drug products. (2003). European Medicines Agency.

- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). American Pharmaceutical Review.

- Photodegradation of Pyridine in a Fluidized Bed Photocatalytic Reactor Using Pt-ZnO Supported on Al₂O₃ as a C

- Photobiodegradation of pyridine by Rhodopseudomonas palustris JA1. (2002). PubMed.

- The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride). (n.d.). IOPscience.

- Application Notes: Nucleophilic Substitution Reactions of 2-Bromo-6-(bromomethyl)pyridine. (n.d.). Benchchem.

- 2-(2-bromoacetyl)pyridine hydrobromide. (n.d.). Chem-Impex.

- 2-(Bromoacetyl)pyridine hydrobromide. (n.d.). EvitaChem.

- Stability and Pharmaceutical Testing Analysis in the Efficacy and Safety of Medic

- Analytical Techniques In Stability Testing. (2025).

- Propose a mechanism for the reaction of 2-bromopyridine with sodium amide to give 2-aminopyridine. (n.d.). Pearson.

- Assay and Stability Testing. (2005). In Handbook of Pharmaceutical Analysis by HPLC.

- Solvent free, light induced 1,2-bromine shift reaction of α-bromo ketones. (n.d.).

- Pharmaceutical Stability Testing. (n.d.). Emery Pharma.

- The Thermal Degradation of Some Bromine Containing Copolymers. (1979). University of Glasgow Theses.

- Force Degrad

- Products of thermal decomposition of brominated polymer flame retardants. (n.d.). E3S Web of Conferences.

- Selective Debromination and α-Hydroxylation of α-Bromo Ketones Using Hantzsch Esters as Photoreductants. (n.d.).

- Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Journal of Pharmaceutical and Biomedical Analysis.

- In-Depth Technical Guide to α-Bromo Ketones: Synthesis, Reactivity, and Applications in Drug Discovery. (n.d.). Benchchem.

- HOW TO APPROACH A FORCED DEGRAD

- Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Consider

- Quantum chemical study on 2,6-bis(bromo-methyl)pyridine-A D.F.T. study. (2015). Der Pharma Chemica.

- Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. (2019). MDPI.

- Alpha Halogenation of Aldehydes and Ketones. (2023). Chemistry LibreTexts.

- The Stability of Acylpyridinium Cations and Their Relation to the Catalytic Activity of Pyridine Bases. (2005). Synthesis.

- Thermal Decomposition of Brominated Flame Retardants (BFRs): Products and Mechanisms. (n.d.).

- Synthetic Access to Aromatic α-Haloketones. (n.d.).

- Mechanism of nucleophilic substitutions at phenacyl bromides with pyridines. A computational study of intermediate and transition state. (n.d.).

- Bromoacetyl bromide. (n.d.). PubChem.

- Bromoacetyl bromide. (n.d.). Sigma-Aldrich.

- The hydrolysis of 2-bromo-2-methylpropane. (n.d.).

- Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine? (2015).

- The hydrolysis of 2-bromo-2-methylpropane. (2012).

- Nucleophilic addition to 2,3-pyridyne and synthesis of benzonaphthyridinones. (n.d.).

- Pyridinium salts: from synthesis to reactivity and applications. (2018). Organic Chemistry Frontiers.

- Synthesis, Reactivity and Coordination Chemistry of Group 9 PBP Boryl Pincer Complexes. (2023). MDPI.

Sources

- 1. evitachem.com [evitachem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Stability and Decomposition of 3-Bromoacetylpyridine HBr Under Industrial [sarex.com]

- 4. edu.rsc.org [edu.rsc.org]

- 5. The hydrolysis of 2-bromo-2-methylpropane | Feature | RSC Education [edu.rsc.org]

- 6. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 8. researchgate.net [researchgate.net]

- 9. espublisher.com [espublisher.com]

- 10. Photodegradation of Pyridine in a Fluidized Bed Photocatalytic Reactor Using Pt-ZnO Supported on Al2O3 as a Catalyst | MDPI [mdpi.com]

- 11. pharmainfo.in [pharmainfo.in]

- 12. m.ciop.pl [m.ciop.pl]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. chemimpex.com [chemimpex.com]

- 15. researchgate.net [researchgate.net]

- 16. sgs.com [sgs.com]

- 17. scribd.com [scribd.com]

- 18. ICH Official web site : ICH [ich.org]

- 19. kinampark.com [kinampark.com]

- 20. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 21. sepscience.com [sepscience.com]

- 22. emerypharma.com [emerypharma.com]

protocol for Suzuki-Miyaura coupling with 2-bromopyridines

Application Note: Protocol for Suzuki-Miyaura Cross-Coupling of 2-Bromopyridines

Executive Summary

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a fundamental transformation in medicinal chemistry for constructing biaryl and heterobiaryl scaffolds[1]. However, utilizing 2-bromopyridines as electrophiles introduces severe mechanistic bottlenecks that often lead to reaction failure under standard conditions. This application note establishes a robust, field-validated protocol utilizing bulky Buchwald ligands (e.g., XPhos) to overcome catalyst poisoning and competitive protodeboronation, ensuring high-yielding carbon-carbon bond formation.

Mechanistic Insights & Causality

The coupling of 2-bromopyridines is notoriously difficult due to two primary failure modes:

-

Catalyst Poisoning via N-Coordination: The lone pair on the pyridyl nitrogen can competitively coordinate to the electrophilic Pd(II) center following oxidative addition. When standard, less sterically hindered ligands (like PPh₃) are used, this leads to the formation of highly stable, off-cycle bis-pyridyl palladium complexes that permanently halt the catalytic cycle[2].

-

Competitive Protodeboronation: While the electron-deficient nature of 2-bromopyridine accelerates the initial oxidative addition, the subsequent transmetalation step is often sterically and electronically hindered by the adjacent nitrogen atom. If transmetalation is sluggish, the arylboronic acid partner undergoes base-mediated protodeboronation, consuming the nucleophile before coupling can occur[3].

The Buchwald Ligand Solution: To systematically eliminate these failure modes, the use of sterically demanding, electron-rich dialkylbiaryl phosphine ligands—specifically XPhos (2-dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl)—is required[4][5]. The extreme steric bulk of the triisopropylphenyl ring in XPhos creates a protective "pocket" around the palladium center, physically blocking the 2-pyridyl nitrogen from coordinating. Simultaneously, the electron-rich dicyclohexylphosphine moiety accelerates both oxidative addition and transmetalation, ensuring the catalytic cycle outpaces the degradation of the boronic acid[3][6].

Catalytic Cycle & Workflow

Figure 1: Catalytic cycle highlighting how XPhos prevents off-cycle N-coordination.

Optimization Data

The following table summarizes the quantitative impact of ligand selection on the coupling efficiency of 2-bromopyridines, demonstrating the necessity of specific steric and electronic profiles.

| Ligand | Catalyst System | Base / Solvent | Temp (°C) | Typical Yield (%) | Mechanistic Observation |

| PPh₃ | Pd(PPh₃)₄ | Na₂CO₃ / Toluene-H₂O | 90 | < 20% | Severe catalyst poisoning via N-coordination[2]. |

| dppf | Pd(dppf)Cl₂ | K₂CO₃ / Dioxane-H₂O | 90 | 40 - 60% | Bidentate nature reduces poisoning; slow transmetalation[1]. |

| SPhos | Pd₂(dba)₃ / SPhos | K₃PO₄ / Dioxane-H₂O | 90 | 75 - 85% | Good steric shielding; efficient for standard boronic acids[6]. |

| XPhos | Pd(OAc)₂ / XPhos | K₃PO₄ / Dioxane-H₂O | 90 | 85 - 98% | Superior steric bulk prevents poisoning; rapid transmetalation[3][5]. |

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Visual cues and specific milestones are embedded to ensure quality control at each step.

Materials & Reagents:

-

Electrophile: 2-Bromopyridine (1.0 equiv, 1.0 mmol)

-

Nucleophile: Arylboronic acid (1.2 equiv, 1.2 mmol)

-

Catalyst: Pd(OAc)₂ (5 mol%, 0.05 mmol)

-

Ligand: XPhos (10 mol%, 0.10 mmol)

-

Base: K₃PO₄ (2.0 equiv, 2.0 mmol)

-

Solvent: 1,4-Dioxane / Deionized Water (4:1 v/v, 5.0 mL total)

Figure 2: Standard experimental workflow for the Suzuki-Miyaura coupling.

Step-by-Step Methodology:

-

Solvent Degassing (Critical QC Step): In a 10 mL Schlenk tube or resealable pressure vial, add 4.0 mL of 1,4-dioxane and 1.0 mL of deionized water. Sparge the mixture with dry nitrogen or argon for 15 minutes. Causality: Oxygen rapidly oxidizes electron-rich phosphines like XPhos to their inactive phosphine oxides, terminating catalysis before it begins.

-

Catalyst Pre-Activation: Add Pd(OAc)₂ (11.2 mg) and XPhos (47.7 mg) to the degassed solvent. Stir at room temperature for 10 minutes under an inert atmosphere. Self-Validation: The solution must transition from a dark red/brown suspension to a homogeneous, clear yellow/orange solution. This color change confirms the successful reduction of Pd(II) to the active Pd(0)-XPhos complex[5].

-

Substrate Addition: Briefly open the vial under a positive flow of inert gas. Add 2-bromopyridine (95 µL, 1.0 mmol), the arylboronic acid (1.2 mmol), and finely ground anhydrous K₃PO₄ (424 mg, 2.0 mmol).

-

Reaction Execution: Seal the vial tightly. Submerge the vial in a pre-heated oil bath or heating block at 90 °C. Stir vigorously (≥ 800 rpm) for 12 to 18 hours. Causality: Vigorous stirring is mandatory to maximize the interfacial area in the biphasic Dioxane/Water system, facilitating base transfer and boronic acid activation[7].

-

Reaction Monitoring: After 12 hours, sample the organic layer. Perform TLC (Hexanes/EtOAc) or LC-MS. Self-Validation: The complete disappearance of the 2-bromopyridine spot/peak validates reaction completion. If 2-bromopyridine remains but the boronic acid is consumed, protodeboronation has occurred.

-

Work-Up: Cool the reaction to room temperature. Dilute with 10 mL of water to dissolve inorganic salts. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with saturated aqueous NaCl (brine), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product via flash column chromatography on silica gel using a gradient of Hexanes and Ethyl Acetate to yield the pure 2-arylpyridine.

Troubleshooting & Process Optimization

-

Issue: High Protodeboronation (Incomplete Conversion)

-

Root Cause: Transmetalation is too slow relative to the base-mediated degradation of the boronic acid.

-

Intervention: Switch the base from K₃PO₄ to a milder alternative like K₂CO₃ or CsF[8]. Alternatively, utilize a slow-addition protocol for the boronic acid via a syringe pump to keep its steady-state concentration low.

-

-

Issue: Formation of Palladium Black

-

Root Cause: Catalyst decomposition due to poor ligation or oxygen ingress.

-

Intervention: Ensure rigorous degassing. If the issue persists, switch from the in situ generated Pd(OAc)₂/XPhos system to a pre-formed precatalyst (e.g., XPhos Pd G2 or G3). Precatalysts ensure a precise 1:1 Pd:Ligand ratio and quantitative generation of the active Pd(0) species without requiring a vulnerable reduction step.

-

References

-

BenchChem. "Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-4-bromopyridine with Arylboronic Acids." 1

-

Organic Letters (ACS). "Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands." 8

-

Organometallics (ACS). "Palladium-Catalyzed Suzuki–Miyaura Cross-Couplings with 2-Diethylphosphonato-Substituted Aryl- and Naphthylboronate Esters as the Nucleophilic Partner." 3

-

PMC. "Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates." 4

-

PMC. "Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine." 5

-

Heterocycles (Clockss). "Ligand Assessment for the Suzuki-Miyaura Cross Coupling Reaction of Aryl and Heteroaryl Bromides with n-Butylboronic Acid. The Advantages of Buchwald's S-Phos." 6

-

RHHZ. "Arylation of pyridine N-oxides via a ligand-free Suzuki reaction in water."2

Sources

- 1. benchchem.com [benchchem.com]

- 2. html.rhhz.net [html.rhhz.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

using 2-Bromo-1-(3-fluoro-pyridin-2-yl)-ethanone in heterocyclic synthesis

Advanced Application Note: Utilizing 2-Bromo-1-(3-fluoro-pyridin-2-yl)-ethanone in Heterocyclic Synthesis

Introduction & Strategic Utility

In modern medicinal chemistry, the strategic decoration of heterocycles with specific halogens is a proven tactic for optimizing pharmacokinetic and pharmacodynamic profiles. 2-Bromo-1-(3-fluoro-pyridin-2-yl)-ethanone is a highly versatile α -bromoketone building block widely utilized in the development of kinase inhibitors, GABAA receptor partial agonists, and thrombin inhibitors[1].

The incorporation of the 3-fluoropyridin-2-yl moiety is a deliberate bioisosteric choice. The highly electronegative fluorine atom lowers the pKa of the adjacent basic pyridine nitrogen, modulates lipophilicity (LogP), and often improves the metabolic stability of the resulting drug candidates[1]. Meanwhile, the α -bromoketone functional group provides two adjacent electrophilic centers (the carbonyl carbon and the α -carbon bearing the bromide leaving group), making it an ideal dielectrophilic precursor for constructing complex, drug-like fused and monocyclic heterocycles[2],[3].

This application note details field-proven protocols and mechanistic rationales for utilizing this building block in two premier synthetic pathways: the Hantzsch Thiazole Synthesis and the Chichibabin Imidazo[1,2-a]pyridine Synthesis .

Core Application I: Hantzsch Thiazole Synthesis

Mechanistic Insights & Causality

The Hantzsch synthesis of 2-amino-4-(3-fluoropyridin-2-yl)thiazoles involves the condensation of 2-bromo-1-(3-fluoro-pyridin-2-yl)-ethanone with thiourea[4]. The reaction is initiated by the nucleophilic attack of the highly polarizable sulfur atom of thiourea onto the α -carbon of the bromoketone, displacing the bromide ion[2].

Why does S-alkylation occur preferentially over N-alkylation? Sulfur is a softer, more potent nucleophile than the nitrogen in thiourea, ensuring regioselective alkylation under neutral or mildly acidic conditions. Following S-alkylation, the intermediate undergoes intramolecular cyclization where the exocyclic amine attacks the carbonyl carbon, forming a hydroxythiazoline intermediate[4]. The final, rate-determining step is dehydration. This step is thermodynamically driven by the formation of the highly stable, aromatic thiazole ring[5]. The rate of this dehydration and the stabilization of the cationic transition state dictate the overall efficiency of the reaction[5].

Protocol 1: Synthesis of 4-(3-fluoropyridin-2-yl)thiazol-2-amine

Self-Validating System: The reaction naturally transitions from a homogeneous solution to a suspension as the hydrobromide salt of the product precipitates, providing a visual cue of reaction progress.

-

Preparation: In a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent (10 mmol, 2.18 g) of 2-bromo-1-(3-fluoro-pyridin-2-yl)-ethanone in 20 mL of absolute ethanol[2].

-

Reagent Addition: Add 1.1 equivalents (11 mmol, 0.84 g) of thiourea to the solution. Causality: A slight stoichiometric excess of thiourea ensures complete consumption of the more valuable fluorinated bromoketone, preventing difficult downstream chromatographic separations.

-

Reaction Execution: Heat the mixture to a gentle reflux (approx. 78°C) for 2–4 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) (Eluent: EtOAc/Hexane 1:1) until the UV-active α -bromoketone spot is fully consumed[2].

-

Work-up & Neutralization: Cool the mixture to room temperature. The product initially exists as a soluble hydrobromide salt. Concentrate the mixture under reduced pressure to half its volume, resuspend in 15 mL of distilled water, and add saturated aqueous NaHCO₃ dropwise until the solution reaches pH 8. Causality: Neutralization deprotonates the thiazole, causing the free base to rapidly precipitate from the aqueous medium[4].

-

Purification: Filter the resulting precipitate under a vacuum, wash with ice-cold distilled water to remove residual thiourea and inorganic salts, and recrystallize from hot ethanol to afford the pure product[2].

Mechanistic workflow of the Hantzsch thiazole synthesis from an alpha-bromoketone.

Core Application II: Imidazo[1,2-a]pyridine Synthesis

Mechanistic Insights & Causality

Imidazo[1,2-a]pyridines are privileged, fused bicyclic scaffolds found in numerous therapeutics (e.g., zolpidem, alpidem)[6]. The synthesis utilizes the condensation of 2-bromo-1-(3-fluoro-pyridin-2-yl)-ethanone with 2-aminopyridines[7].

The mechanism begins with the nucleophilic substitution of the bromide by the endocyclic pyridine nitrogen of 2-aminopyridine, forming an N-phenacylpyridinium bromide intermediate[7]. Why the endocyclic nitrogen? The endocyclic nitrogen is significantly more nucleophilic than the exocyclic primary amine because its lone pair is orthogonal to the aromatic π -system, whereas the exocyclic amine's lone pair is partially delocalized into the ring. Subsequent intramolecular cyclization occurs via the attack of the exocyclic amine onto the carbonyl carbon, followed by dehydration to yield the aromatic imidazo[1,2-a]pyridine core[6].

Protocol 2: Synthesis of 2-(3-fluoropyridin-2-yl)imidazo[1,2-a]pyridine

-

Preparation: Dissolve 1.0 equivalent (10 mmol) of 2-bromo-1-(3-fluoro-pyridin-2-yl)-ethanone and 1.05 equivalents (10.5 mmol) of 2-aminopyridine in 20 mL of anhydrous acetonitrile[7].

-

Base Addition: Add 1.5 equivalents (15 mmol) of finely powdered NaHCO₃ to the suspension. Causality: The addition of a mild, heterogeneous base is critical. It neutralizes the generated HBr, preventing the protonation of the unreacted 2-aminopyridine (which would stall the reaction), while being mild enough to avoid base-catalyzed aldol degradation of the starting bromoketone[8].

-

Reaction Execution: Heat the suspension to reflux (82°C) for 4–6 hours under an inert nitrogen atmosphere to prevent oxidative side reactions[8].

-

Work-up: Cool the reaction to room temperature and filter the mixture through a Celite pad to remove the inorganic salts (NaBr, unreacted NaHCO₃). Concentrate the filtrate in vacuo.

-

Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% Dichloromethane to 95:5 Dichloromethane:Methanol) to isolate the pure fused heterocycle.

Mechanistic pathway for synthesizing imidazo[1,2-a]pyridines via N-alkylation and cyclization.

Quantitative Data Summary

The following table summarizes the optimized parameters for both synthetic pathways, allowing for rapid comparison and experimental planning.

| Reaction Type | Reagents | Solvent | Base | Temp | Time | Typical Yield | Purification Method |

| Hantzsch Thiazole | Bromoketone + Thiourea | Absolute Ethanol | None (during rxn) | 78°C | 2-4 h | 85-95% | Recrystallization (EtOH) |

| Imidazo[1,2-a]pyridine | Bromoketone + 2-Aminopyridine | Acetonitrile | NaHCO₃ (1.5 eq) | 82°C | 4-6 h | 75-85% | Flash Chromatography |

References

-

[1] Development of a Scaleable Synthesis of NDT 9533750, a Key Intermediate to a Series of Novel Subtype Preferring GABAA Partial Agonists. Organic Process Research & Development (ACS Publications). Available at: [Link]

-

[7] Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. Available at: [Link]

-

[4] Hantzsch thiazole synthesis - laboratory experiment. ChemHelpASAP. Available at: [Link]

-

[5] Stereochemical Control Factors in the Hantzsch Thiazole Synthesis: A Hammett Substitution Correlation Analysis. Organic Letters (ACS Publications). Available at: [Link]

-

[8] One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. Molecules (MDPI) / Semantic Scholar. Available at: [Link]

-

[6] Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. RSC Advances (Royal Society of Chemistry). Available at: [Link]

-

[3] Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega (ACS Publications). Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. m.youtube.com [m.youtube.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

experimental procedure for Hantzsch thiazole synthesis from alpha-haloketones

Application Note: Hantzsch Thiazole Synthesis from α -Haloketones

Introduction

The 1, first described by Arthur Hantzsch in 1887, remains the premier methodology for constructing 1,3-thiazole heterocycles[1]. Thiazoles are privileged scaffolds in medicinal chemistry, featured prominently in antimicrobial, antiprotozoal, and antitumor agents[2]. This application note provides drug development professionals and synthetic chemists with an in-depth, self-validating protocol for the condensation of α -haloketones with thioamides or thioureas. We emphasize the mechanistic causality dictating experimental choices, ensuring high-fidelity execution and reproducible yields.

Mechanistic Causality and Reaction Design

The Hantzsch synthesis is a multi-step cascade reaction driven by thermodynamic stability (aromaticity). Understanding the mechanism is critical for troubleshooting and optimizing substrate-specific reactions.

-

Nucleophilic Substitution ( SN2 ) : The reaction initiates with the highly nucleophilic sulfur atom of the thioamide attacking the α -carbon of the haloketone, displacing the halide (e.g., bromide or chloride)[1].

-

Intramolecular Cyclization : The nitrogen atom of the thioamide moiety subsequently attacks the electrophilic carbonyl carbon, forming a cyclic hydroxythiazoline intermediate[2].

-

Dehydration and Aromatization : The intermediate undergoes rapid dehydration (loss of H2O ) to yield the thermodynamically stable, aromatic thiazole ring[3].

Reaction mechanism of the Hantzsch thiazole synthesis cascade.

Experimental Design Choices

-